Benzyl alcohol, o-(o-tolyl)-

Descripción general

Descripción

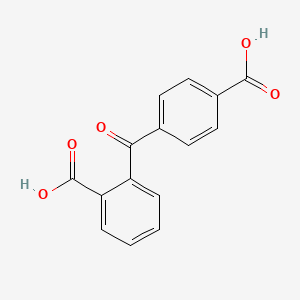

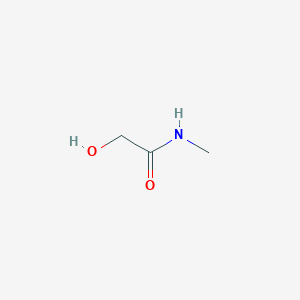

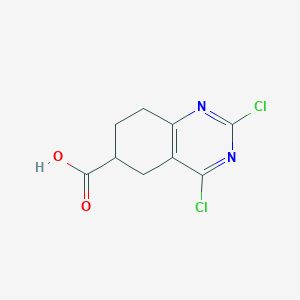

“Benzyl alcohol, o-(o-tolyl)-” is a chemical compound with the molecular formula C14H14O . It contains a total of 30 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group(s), and 1 primary alcohol(s) .

Synthesis Analysis

The synthesis of benzyl alcohol involves the selective hydrogenation of benzaldehyde, an environmentally friendly industrial process. This reaction is catalyzed by Pd-based catalysts on different support groups. The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward benzyl alcohol (BA) in the hydrogenation of benzaldehyde (BAld) .Aplicaciones Científicas De Investigación

Organic Synthesis: Oxidation to Benzaldehyde

In organic chemistry, the oxidation of benzyl alcohols to benzaldehydes is a fundamental transformation. This compound, when subjected to oxidizing conditions, can be converted into benzaldehyde . Benzaldehyde is a precursor to various fine chemicals and pharmaceuticals, making this transformation valuable in synthetic organic chemistry.

Catalysis: Electrocatalytic Applications

The electrocatalytic oxidation of benzyl alcohols, including derivatives like (2’-Methyl-[1,1’-biphenyl]-2-yl)methanol, is gaining attention due to its sustainable approach . Using 3D printing technology, catalysts can be designed to facilitate this oxidation without the need for external oxidants, enhancing atom economy and reducing pollution.

Pharmaceutical Industry: Inhibitor Development

In the pharmaceutical industry, derivatives of this compound have been explored as small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy . These inhibitors can potentially overcome the limitations of monoclonal antibodies, offering improved tissue penetration and oral bioavailability.

Agricultural Chemistry: Pesticide Synthesis

(2’-Methyl-[1,1’-biphenyl]-2-yl)methanol serves as an intermediate in the synthesis of Bifenthrin, a widely used synthetic pyrethroid insecticide. Its role in the production of pesticides highlights its importance in agricultural chemistry.

Green Chemistry: Selective Oxidation

The selective oxidation of benzyl alcohols to benzaldehyde using green chemistry principles is another significant application . This process utilizes clean oxidants and supported metal nanoparticles, minimizing environmental impact while producing valuable carbonyl compounds.

Nuclear Medicine: PET Tracer Development

In nuclear medicine, derivatives based on the (2’-Methyl-[1,1’-biphenyl]-2-yl)methanol scaffold are being developed as small-molecule positron emission tomography (PET) tracers . These tracers can non-invasively quantify PD-L1 expression on tumors, aiding in patient stratification for immunotherapy.

Analytical Chemistry: HPLC Additive

This compound is also used as a mobile phase additive in high-performance liquid chromatography (HPLC), enhancing the separation of substances during analysis . Its role in analytical chemistry underscores its versatility and utility in research applications.

Material Science: Additive Manufacturing

The use of (2’-Methyl-[1,1’-biphenyl]-2-yl)methanol derivatives in additive manufacturing, particularly in the development of catalysts via 3D printing, represents a novel application in material science . This showcases the compound’s potential in the creation of advanced materials with precise properties.

Mecanismo De Acción

Target of Action

Benzyl Alcohol, o-(o-tolyl)-, also known as (2’-Methyl-[1,1’-biphenyl]-2-yl)methanol, primarily targets parasites such as lice . It acts as an antiparasitic agent, specifically inhibiting lice from closing their respiratory spiracles .

Mode of Action

The interaction of (2’-Methyl-[1,1’-biphenyl]-2-yl)methanol with its targets results in the obstruction of the respiratory spiracles of the lice . This obstruction causes the lice to asphyxiate, effectively eliminating the parasites .

Biochemical Pathways

The biochemical pathways affected by Benzyl Alcohol, o-(o-tolyl)- involve the peroxisomal β-oxidative pathway . This pathway is responsible for the production of benzoyl-CoA, a precursor of benzenoid compounds . The compound also contributes to the biosynthesis of salicylic acid in plants .

Pharmacokinetics

It is known that all benzyl alcohol is depleted from the depot within 52 hours after injection

Result of Action

The molecular and cellular effects of Benzyl Alcohol, o-(o-tolyl)-'s action primarily result in the asphyxiation and subsequent elimination of lice . This is achieved through the obstruction of the lice’s respiratory spiracles, preventing them from closing and leading to their asphyxiation .

Action Environment

The action, efficacy, and stability of (2’-Methyl-[1,1’-biphenyl]-2-yl)methanol can be influenced by various environmental factors. For instance, the presence of water introduces additional complexity as the electrochemical reactions at the interface lead to the generation of hydronium ions . These ions may induce proton-coupled electron transfer, affecting the compound’s action

Propiedades

IUPAC Name |

[2-(2-methylphenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMHBKWJLSGNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221322 | |

| Record name | (1,1'-Biphenyl)-2-methanol, 2'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7111-76-4 | |

| Record name | (1,1'-Biphenyl)-2-methanol, 2'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007111764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-2-methanol, 2'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.